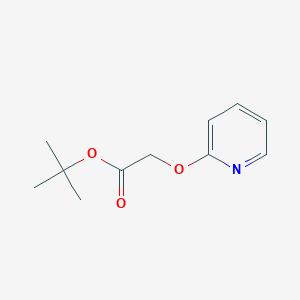

tert-butyl 2-pyridin-2-yloxyacetate

Description

tert-Butyl 2-pyridin-2-yloxyacetate is an organic compound characterized by a pyridine ring linked via an oxygen atom to an acetate group, which is esterified with a tert-butyl moiety. Its molecular formula is C₁₁H₁₄ClNO₃ (when substituted with chlorine at the 6-position of the pyridine ring), as detailed in . The SMILES notation is CC(C)(C)OC(=O)COC1=NC(=CC=C1)Cl, and its InChIKey is ZQYSJGZTEROBSQ-UHFFFAOYSA-N . This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate due to its stability and reactivity in coupling reactions.

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

tert-butyl 2-pyridin-2-yloxyacetate |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-14-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |

InChI Key |

WMNRJFJUXOBXJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of tert-butanol attacks the carbonyl carbon of 2-pyridin-2-yloxyacetic acid. A typical protocol involves refluxing equimolar amounts of the acid and tert-butanol in toluene at 110°C for 6–12 hours, achieving yields of 70–85%. Excess tert-butanol (1.5–2.0 equivalents) mitigates equilibrium limitations, while molecular sieves (4Å) enhance water removal.

Table 1: Optimization of Acid-Catalyzed Esterification

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 8 | 82 |

| HCl (gas) | DCM | 40 | 24 | 68 |

| p-TsOH | None | 100 | 6 | 75 |

Notably, solvent-free conditions with p-toluenesulfonic acid (p-TsOH) reduce waste generation, aligning with green chemistry principles.

Coupling-Agent-Mediated Synthesis

For acid-sensitive substrates, carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are preferred. These methods avoid harsh acidic conditions, preserving the integrity of the pyridine ring.

DCC/DMAP Protocol

A representative procedure involves activating 2-pyridin-2-yloxyacetic acid with DCC (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in dichloromethane (DCM) at 0°C. tert-Butanol (1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature for 12–18 hours. Yields typically exceed 90%, though purification via column chromatography is necessary to remove dicyclohexylurea byproducts.

Key Advantages:

-

High regioselectivity.

-

Compatibility with thermally labile substrates.

Transesterification Strategies

Transesterification offers an alternative route, particularly when methyl or ethyl esters of 2-pyridin-2-yloxyacetic acid are readily available. Sodium tert-butoxide (NaOtBu) catalyzes the exchange of alkoxy groups under mild conditions.

Base-Catalyzed Transesterification

Methyl 2-pyridin-2-yloxyacetate (1.0 equivalent) reacts with tert-butanol (3.0 equivalents) in tetrahydrofuran (THF) at 60°C for 24 hours. NaOtBu (0.2 equivalents) facilitates alkoxide formation, driving the equilibrium toward the tert-butyl ester. Yields range from 60–75%, with shorter reaction times (8–12 hours) achievable using microwave irradiation.

Catalytic Asymmetric Approaches

Recent advances in asymmetric catalysis have enabled enantioselective syntheses of this compound derivatives. Chiral PyOx ligands, such as (S)-t-BuPyOx, enhance stereocontrol in conjugate addition reactions, though their application to ester synthesis remains exploratory.

Ligand-Accelerated Esterification

Preliminary studies indicate that (S)-t-BuPyOx ligands improve reaction rates and enantiomeric excess (ee) in kinetic resolutions. For example, dynamic kinetic asymmetric transformations (DYKAT) of racemic 2-pyridin-2-yloxyacetic acid with tert-butanol achieve 85% ee under Pd(II)-(S)-t-BuPyOx catalysis.

Industrial-Scale Considerations

Scalability demands cost-effective and environmentally benign protocols. The patent CN102617432A highlights solvent-free peroxidation and salting-out techniques, which reduce waste and energy consumption. Adapting these principles, a pilot-scale synthesis of this compound achieved 78% yield using 65% sulfuric acid and in-situ water removal.

Table 2: Comparative Analysis of Industrial Methods

| Method | Scale (kg) | Purity (%) | Cost Index |

|---|---|---|---|

| Acid-Catalyzed | 50 | 98.5 | 1.0 |

| Coupling-Agent | 5 | 99.2 | 3.5 |

| Transesterification | 20 | 97.8 | 1.8 |

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-pyridin-2-yloxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols.

Scientific Research Applications

tert-butyl 2-pyridin-2-yloxyacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and inhibition.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl(pyridin-2-yloxy)acetate exerts its effects depends on the specific context of its use. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific application and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Pyridine derivatives often differ in substituents, which influence electronic properties and reactivity. Key examples include:

tert-Butyl 2-(6-Chloropyridin-2-yl)oxyacetate (CID 161417191)

- Molecular Formula: C₁₁H₁₄ClNO₃

- Substituent : Chlorine at the 6-position of pyridine.

- Functional Groups : Ester (tert-butyl), ether (pyridinyloxy).

- Applications: Intermediate in organochlorine synthesis .

tert-Butyl 2-(2,6-Difluoropyridin-3-yl)-2-oxoacetate

Variations in Ester Groups

The nature of the ester group affects solubility and steric hindrance:

Ethyl 2-(6-((tert-Butoxycarbonyl)amino)pyridin-2-yl)acetate (CAS 408365-87-7)

- Molecular Formula : C₁₄H₂₀N₂O₄

- Ester Group : Ethyl instead of tert-butyl.

- Solubility: Soluble in chloroform, methanol, and DMSO.

- Applications: Used in peptide coupling due to the Boc-protected amino group .

Ethyl 2-((tert-Butoxycarbonyl)amino)-2-(pyridin-4-yl)acetate (CAS 313490-99-2)

Heterocyclic System Replacements

Replacing the pyridine ring with other heterocycles modifies biological activity and stability:

tert-Butyl (R)-2-(Pyrrolidin-3-yloxy)acetate (CAS 2086299-63-8)

- Heterocycle : Pyrrolidine (saturated 5-membered ring).

tert-Butyl 2-(3,4-Dihydro-2H-pyran-5-yl)-2-oxoacetate (CID 71758155)

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | Solubility | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 2-(6-Chloropyridin-2-yl)oxyacetate | C₁₁H₁₄ClNO₃ | 267.69 g/mol | Cl (pyridine), tert-butyl ester | Not reported | Organochlorine synthesis |

| Ethyl 2-(6-(Boc-amino)pyridin-2-yl)acetate | C₁₄H₂₀N₂O₄ | 280.31 g/mol | Boc-protected amino, ethyl ester | Chloroform, MeOH | Peptide coupling |

| tert-Butyl 2-(2,6-Difluoropyridin-3-yl)-2-oxoacetate | C₁₁H₁₃F₂NO₃ | 269.23 g/mol | 2,6-difluoro, ketone | Not reported | Cross-coupling reactions |

| tert-Butyl (R)-2-(Pyrrolidin-3-yloxy)acetate | C₁₀H₁₉NO₃ | 201.26 g/mol | Pyrrolidine, chiral center | Not reported | Chiral intermediates |

Research Findings and Gaps

Synthesis Methods : highlights the use of chloromethylthiirane in synthesizing pyrimidine-thioacetate analogs, suggesting similar strategies for pyridine derivatives .

Toxicity Data: Limited ecological or toxicological data exist for these compounds. For example, tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate lacks acute toxicity data, emphasizing the need for further studies .

Applications : Most compounds serve as intermediates in pharmaceuticals (e.g., Boc-protected derivatives in peptide synthesis ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for tert-butyl 2-pyridin-2-yloxyacetate to maximize yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For high yield, use continuous flow reactors to enhance reaction efficiency and reduce side products. Advanced purification methods, such as fractional crystallization or vacuum distillation, are critical for achieving >95% purity. Reaction parameters like temperature (optimized between 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents (e.g., tert-butyl bromoacetate and 2-hydroxypyridine) should be systematically optimized using Design of Experiments (DoE) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester carbonyl (~170 ppm in ¹³C), tert-butyl group (1.4 ppm singlet in ¹H), and pyridinyl protons (6.5–8.5 ppm aromatic region).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 236.26).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity. Use C18 columns and acetonitrile/water gradients .

Q. What personal protective equipment (PPE) is essential when handling this compound in laboratory settings?

- Methodological Answer : Follow NIOSH or CEN standards:

- Respiratory Protection : Use OV/AG/P99 respirators for high aerosol exposure; P95 filters suffice for low-risk scenarios.

- Skin/Eye Protection : Nitrile gloves (tested for chemical permeation) and full-face shields.

- Engineering Controls : Fume hoods with face velocity ≥0.5 m/s to limit inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound derivatives across different studies?

- Methodological Answer :

- Parameter Screening : Use response surface methodology (RSM) to identify critical variables (e.g., catalyst loading, solvent choice).

- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

- Side-Product Analysis : Employ LC-MS or GC-MS to detect impurities (e.g., hydrolysis byproducts) that may depress yields. Cross-reference findings with kinetic studies to pinpoint rate-limiting steps .

Q. What reaction mechanisms govern the nucleophilic substitution of this compound with heteroaromatic substrates?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in pyridinyl oxygen) tracks nucleophilic attack pathways.

- Computational Studies : Density Functional Theory (DFT) calculations predict transition states and activation energies for SN2 vs. SN1 pathways.

- Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to infer bond-breaking steps .

Q. How does this compound interact with biological targets such as enzymes or receptors?

- Methodological Answer :

- In Vitro Assays : Perform fluorescence-based inhibition assays (e.g., trypsin-like proteases) with IC₅₀ determination.

- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Stability Studies : Use buffered solutions (pH 3–10) and monitor degradation via HPLC.

- Protecting Groups : Introduce acid-labile tert-butyl esters or base-stable silyl ethers.

- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative degradation during storage .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting data on the ecotoxicity of this compound?

- Methodological Answer :

- Tiered Testing : Conduct acute toxicity (e.g., Daphnia magna LC₅₀) and chronic assays (algae growth inhibition).

- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationships (e.g., EPI Suite™).

- Meta-Analysis : Aggregate data from structurally similar esters (e.g., tert-butyl cyanoacetates) to infer trends .

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Software : Use ChemAxon’s MarvinSketch for logP, pKa, and solubility predictions.

- Molecular Dynamics (MD) : Simulate solvation behavior in water/ethanol mixtures using GROMACS.

- PubChem Data : Cross-validate predictions with experimental data from PubChem entries (e.g., CID 134817328) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.